molecular formula C12H24O11 B1672253 异麦芽糖醇 CAS No. 534-73-6

异麦芽糖醇

货号 B1672253
CAS 编号: 534-73-6
分子量: 344.31 g/mol
InChI 键: SERLAGPUMNYUCK-YJOKQAJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isomaltitol, also known as Isomalt, is a sugar substitute and a type of disaccharide alcohol . It is primarily used for its sugar-like physical properties . It was discovered in the 1960s and has been widely used in over 70 countries since the 1980s .


Synthesis Analysis

Isomaltitol can be synthesized from sucrose in two steps . First, sucrose is transformed into isomaltulose using the bacterial enzyme isomaltulose synthase . The isomaltulose is then hydrogenated using a Raney nickel catalyst, producing a mixture of two glucosylhexitols .


Molecular Structure Analysis

Isomaltitol is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS) . Its molecular formula is C12H24O11 .


Chemical Reactions Analysis

Isomaltitol can be attacked by α-glucosidase (maltase) from yeast, although at a rather low rate . Competitive inhibition of maltose splitting by isomaltitol confirms that isomaltitol is bound by the active site of the enzyme .


Physical And Chemical Properties Analysis

Isomaltitol is an odorless, white, crystalline substance containing about 5% water of crystallization . It has a minimal cooling effect, lower than many other sugar alcohols .

科学研究应用

工业废料的生物合成

异麦芽糖醇可以通过利用谷氨酸棒杆菌等工程菌株从糖工业废料糖蜜中生物合成。 该工艺不仅提供了一种将农业残留物转化为高附加值产品的可持续方法,而且为生产高纯度异麦芽糖醇提供了具有成本效益的替代方案 .

食品工业中的功能性甜味剂

作为一种功能性甜味剂,异麦芽糖醇具有消化速度慢和能量释放时间长的特性,使其成为蔗糖的理想替代品。 它的应用范围扩展到各种食品产品,包括糖果、饮料和乳制品,它有助于防止糖结晶并延长保质期 .

口腔护理产品

异麦芽糖醇由于其非致龋性而对口腔护理产品有益。它不会促进牙齿龋齿,还可以帮助修复早期牙齿龋齿病变。 其甜味刺激唾液分泌,降低酸度,增加牙齿表面的钙含量,这对保持牙齿健康至关重要 .

营养益处

在营养方面,异麦芽糖醇提供了一种低热量替代糖的方案,每克最多提供 2 卡路里。 它不会显著增加血糖或胰岛素水平,使其适合纳入体重管理饮食和糖尿病患者的饮食 .

糖尿病管理

异麦芽糖醇在糖尿病管理中发挥着作用,作为一种不会对代谢控制产生负面影响的糖替代品。 饮食研究表明,它适用于糖尿病患者,没有任何负面的代谢影响,突出了它作为蔗糖有希望替代品的潜力 .

糖果中的糖替代品

异麦芽糖醇由于其类似糖的物理特性而被广泛用作糖果中的糖替代品。它在需要煮沸、烘焙或暴露于较高温度的产品中特别有用,因为它可以在不损失甜味或分解的情况下加热。 这使其成为制作清澈、颜色稳定的糖果和其他甜食的宝贵成分 .

作用机制

Target of Action

Isomaltitol, also known as Isomalt, is a sugar substitute primarily used for its sugar-like physical properties . It is a mixture of two disaccharide alcohols: 1,6-GPS and 1,1-GPM . The primary targets of Isomaltitol are the taste receptors in the human body, specifically those that respond to sweet stimuli .

Mode of Action

Isomaltitol interacts with these taste receptors in a similar way to sucrose, providing a sweet taste . . This makes it an ideal sweetener for individuals with diabetes or those looking to control their blood sugar levels.

Biochemical Pathways

Isomaltitol is produced by the hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material . The hydrogenation of the ketosugar isomaltulose gives a mixture of the two glucosylhexitols glucosyl-α- (1→1)-mannitol and glucosyl-α- (1→6)-sorbitol . This process results in a product that has a reduced physiological caloric value compared to sugar .

Pharmacokinetics

When polyols like Isomaltitol pass into the large intestine, they can cause osmotically induced diarrhea and stimulate the gut flora, causing flatulence . Regular consumption of isomaltitol can lead to desensitization, decreasing the risk of intestinal upset .

Result of Action

The primary result of Isomaltitol’s action is the provision of a sweet taste without the associated increase in blood sugar levels or insulin release . This makes it a popular choice for use in a variety of food products, including candies, baked goods, and beverages .

Action Environment

The action of Isomaltitol is influenced by various environmental factors. For instance, Isomaltitol is stable under a range of temperatures, making it suitable for use in products that are boiled, baked, or subjected to higher temperatures .

未来方向

The global Compound Isomaltitol industry is experiencing significant change and disruption, driven by changing consumer preferences, technological advancements, and intensifying competitive conditions . The industry is expected to continue its growth from 2023 to 2030 .

属性

IUPAC Name

(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-YJOKQAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074571
Record name 6-O-alpha-D-Glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
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CAS RN

534-73-6, 64519-82-0
Record name Isomaltitol
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Record name Isomaltitol
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Record name D-Glucitol, 6-O-.alpha.-D-glucopyranosyl-
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Record name 6-O-alpha-D-Glucopyranosyl-D-glucitol
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Record name 6-O-α-D-glucopyranosyl-D-glucitol
Source European Chemicals Agency (ECHA)
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Record name ISOMALTITOL
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Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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